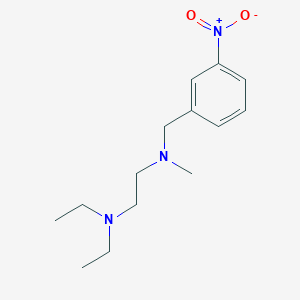![molecular formula C10H10F3N3O2 B5756273 3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as TFA-HAPI, and its chemical formula is C11H10F3N2O2. In
Mecanismo De Acción
The mechanism of action of TFA-HAPI is not fully understood. However, studies have shown that it inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by TFA-HAPI leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes.
Efectos Bioquímicos Y Fisiológicos
TFA-HAPI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TFA-HAPI is its potential use in the development of new drugs for the treatment of cancer. It has also been studied for its potential use as a diagnostic tool for cancer. However, one of the limitations of TFA-HAPI is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on TFA-HAPI. One area of research is in the development of new drugs for the treatment of cancer. TFA-HAPI has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its effectiveness in clinical trials. Another area of research is in the development of new diagnostic tools for cancer. TFA-HAPI has been shown to have potential as a diagnostic tool, and further research is needed to determine its accuracy and effectiveness. Finally, research is needed to further understand the mechanism of action of TFA-HAPI and its potential applications in other fields, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, TFA-HAPI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the development of new drugs for the treatment of cancer and as a diagnostic tool for cancer. Further research is needed to determine its effectiveness in clinical trials and its potential applications in other fields.
Métodos De Síntesis
The synthesis of TFA-HAPI is a complex process that involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form 3-(trifluoromethyl)benzaldoxime. The second step involves the reaction of 3-(trifluoromethyl)benzaldoxime with 3-aminopropionitrile to form 3-amino-3-(hydroxyimino)-N-(3-trifluoromethyl)benzamide. The final step involves the reaction of 3-amino-3-(hydroxyimino)-N-(3-trifluoromethyl)benzamide with acetic anhydride to form TFA-HAPI.
Aplicaciones Científicas De Investigación
TFA-HAPI has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs for the treatment of cancer. TFA-HAPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)15-9(17)5-8(14)16-18/h1-4,18H,5H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKNVGMALYGOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(=NO)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C/C(=N/O)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-amino-3-hydroxyimino-N-[3-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)

![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)
![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
